(4-chloro-2-cyano-5-nitrophenyl)methyl acetate
Overview
Description
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate is an organic compound with the molecular formula C9H7ClN2O4 It is a derivative of benzonitrile, characterized by the presence of acetoxymethyl, chloro, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-2-cyano-5-nitrophenyl)methyl acetate typically involves the nitration of 2-chlorobenzonitrile followed by acetoxymethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring . The acetoxymethylation step involves the reaction of the nitrated compound with acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetoxymethyl group can be hydrolyzed to yield the corresponding hydroxymethyl derivative.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: 2-Aminomethyl-5-chloro-4-nitrobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Hydroxymethyl-5-chloro-4-nitrobenzonitrile.
Scientific Research Applications
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-chloro-2-cyano-5-nitrophenyl)methyl acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of functional groups like nitro and chloro can influence its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrobenzonitrile: Lacks the acetoxymethyl group, making it less reactive in certain chemical reactions.
2-Acetoxymethyl-4-nitrobenzonitrile: Similar structure but without the chloro group, affecting its chemical properties and reactivity.
Uniqueness
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate is unique due to the combination of acetoxymethyl, chloro, and nitro groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H7ClN2O4 |
---|---|
Molecular Weight |
254.62 g/mol |
IUPAC Name |
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate |
InChI |
InChI=1S/C10H7ClN2O4/c1-6(14)17-5-8-3-10(13(15)16)9(11)2-7(8)4-12/h2-3H,5H2,1H3 |
InChI Key |
XUDBXNWHEBPIBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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